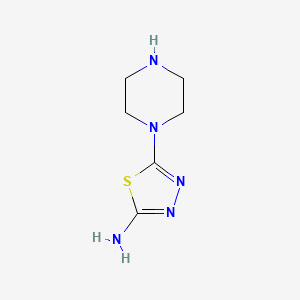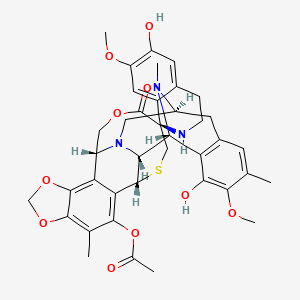![molecular formula C26H25ClF3N5 B13445902 N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “VR72” is a synthetic chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility in chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VR72 typically involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of VR72.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of VR72 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and efficiency. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reaction mixture is processed in batches.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
VR72 undergoes various types of chemical reactions, including:
Oxidation: VR72 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of VR72 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: VR72 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, such as halides or alkyl groups.
Scientific Research Applications
VR72 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of VR72 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The molecular targets include enzymes, receptors, and proteins involved in various biological processes. The pathways affected by VR72 include signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
VR72 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures or functional groups, such as VR71 and VR73.
Uniqueness: VR72 is unique due to its specific functional groups and reactivity, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25ClF3N5 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C26H25ClF3N5/c27-19-3-5-21-24(17-19)33-10-7-25(21)35-14-12-34(13-15-35)11-1-8-31-22-6-9-32-23-16-18(26(28,29)30)2-4-20(22)23/h2-7,9-10,16-17H,1,8,11-15H2,(H,31,32) |
InChI Key |
NGPKEEUWXFFBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)C4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


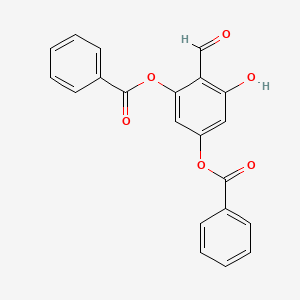
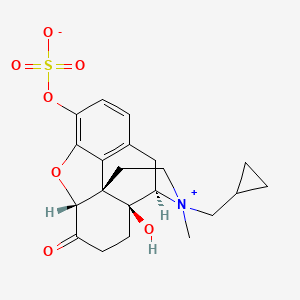
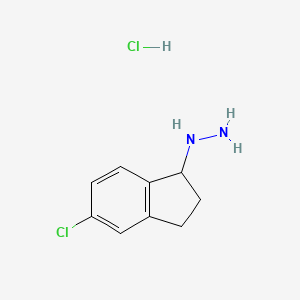

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
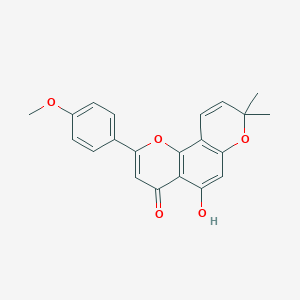
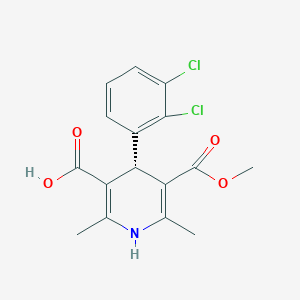
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
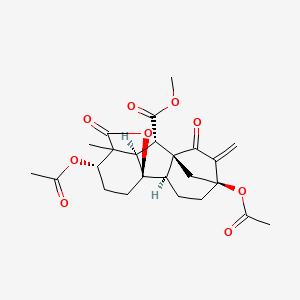
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
